2-Nonenal

Overview

Description

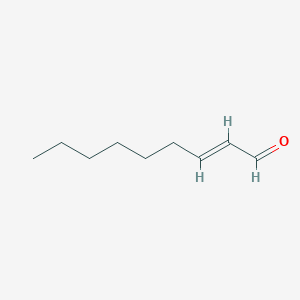

2-Nonenal (C₉H₁₆O; molecular weight: 140.22) is a nine-carbon α,β-unsaturated aldehyde with the IUPAC name (E)-non-2-enal. It exists in two isomeric forms, with the (E)-isomer (CAS: 18829-56-6) being the most biologically and industrially relevant . This compound is characterized by a strong, fatty, and cucumber-like odor, with an odor threshold as low as 0.08 µg/L in air, making it a critical contributor to both desirable food aromas and undesirable human aging-related body odor .

This compound is generated through lipid peroxidation, particularly during the oxidation of ω-7 unsaturated fatty acids like palmitoleic acid . It is a key volatile organic compound (VOC) in cooked meats, mangoes, and rice, where it enhances flavor complexity . Conversely, its accumulation in human sebum correlates with aging, contributing to the distinct "old person smell" .

Mechanism of Action

Target of Action

2-Nonenal is a long-chain aliphatic aldehyde . It primarily targets enzymes such as aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1) . These enzymes play a significant role in the metabolism of aldehydes, including this compound .

Mode of Action

This compound interacts with its targets, primarily ALDH and ER1, disrupting their normal function . As a reactive aldehyde, it has the ability to disrupt signal transduction and protein activity . It can also induce inflammation and trigger cellular apoptosis in conditions of oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It is a product of lipid peroxidation, and its formation and presence are often associated with oxidative stress . It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE .

Pharmacokinetics (ADME Properties)

Its metabolism likely involves oxidation by enzymes such as ALDH and ER1 . The excretion of this compound and its metabolites would typically occur via the kidneys, although this needs further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It disrupts signal transduction and protein activity, induces inflammation, and triggers cellular apoptosis . It also alters the regulation of natural enzymes involved in the detoxification of 4-HNE . These effects can lead to various physiological changes and potential health impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as heat, pH, oxygen, and light can induce significant changes in the quality of substances containing this compound . For instance, light has the most significant influence, followed by pH, oxygen, and heat . These factors can affect the stability of this compound and potentially alter its effects.

Biochemical Analysis

Biochemical Properties

2-Nonenal is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1), both of which are nicotinamide adenine dinucleotide (phosphate) [NAD (P)]-dependent enzymes . The ALDH biosensor reacts to a variety of aldehydes including this compound, whereas the ER1 biosensor shows high selectivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. For example, it has been found that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can react with proteins, phospholipids, and nucleic acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that the treatment of this compound depends on the reaction time and enzyme concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes .

Biological Activity

2-Nonenal is a volatile unsaturated aldehyde that has garnered attention for its unique biological activities and implications in human health, particularly in relation to aging and oxidative stress. This compound is produced through the oxidative degradation of omega-7 unsaturated fatty acids, primarily found in skin surface lipids. Its presence is notably associated with age-related changes in body odor, as well as potential neurotoxic effects linked to lipid peroxidation processes.

This compound (C9H16O) is characterized by a greasy and grassy odor, which has been identified in the body odor of older adults. Its formation is primarily due to the oxidative breakdown of fatty acids, particularly during lipid peroxidation, which can occur under conditions of oxidative stress. The degradation process involves the generation of lipid peroxides that subsequently lead to the production of this compound through various enzymatic and non-enzymatic pathways .

Aging and Body Odor

Research indicates that the concentration of this compound increases significantly with age. A study conducted by Haze et al. (2001) demonstrated that this aldehyde was detected predominantly in individuals aged 40 years and older, suggesting a direct correlation between aging and the production of this compound due to increased lipid peroxidation . The study employed gas chromatography/mass spectrometry to analyze skin surface lipids, revealing that higher levels of omega-7 fatty acids and lipid peroxides were positively correlated with the amounts of this compound emitted .

Neurotoxicity and Oxidative Stress

This compound has been implicated in neurodegenerative processes, particularly through its role as a by-product of lipid peroxidation. Similar to other aldehydes like 4-hydroxy-2-nonenal (4-HNE), this compound can modify proteins by forming covalent adducts with amino acid residues such as cysteine, histidine, and lysine. This modification can disrupt normal protein function and contribute to cellular dysfunction associated with diseases like Alzheimer’s and Parkinson’s .

Table 1: Comparison of Biological Effects Between this compound and 4-HNE

| Property | This compound | 4-Hydroxy-2-Nonenal (4-HNE) |

|---|---|---|

| Odor | Greasy, grassy | Not applicable |

| Age Association | Increased with age | Not directly studied |

| Protein Modification | Yes | Yes |

| Neurotoxicity | Implicated | Strongly implicated |

| Source | Lipid peroxidation | Lipid peroxidation |

Case Studies and Research Findings

- Aging and Body Odor : A study highlighted that older adults could be identified by their unique body odor profile, which included elevated levels of this compound. This finding suggests that age-related biochemical changes significantly influence body odor characteristics .

- Neurodegenerative Diseases : Research has shown that increased levels of lipid peroxidation products like this compound correlate with various neurodegenerative diseases. For instance, elevated levels have been found in the brains of Alzheimer's patients, indicating a potential role in disease progression .

- Protein Damage Mechanisms : Studies have demonstrated that both this compound and 4-HNE can induce significant oxidative damage to proteins, leading to alterations in cellular signaling pathways. This damage may contribute to insulin resistance in muscle cells, further linking oxidative stress to metabolic disorders .

Scientific Research Applications

Chemical Properties and Formation of 2-Nonenal

This compound is primarily formed through the oxidative degradation of omega-7 unsaturated fatty acids, a process that increases with aging. Its presence is notably associated with unpleasant body odor in older adults, which can indicate metabolic changes related to aging . The compound has a greasy and grassy odor, which has been linked to lipid peroxidation processes occurring in the sebaceous glands .

Biomarker for Aging

Research indicates that this compound serves as a potential biomarker for age-related metabolic changes. Its levels increase significantly in individuals aged 40 and above, correlating with other oxidative stress markers . This has implications for both geriatric medicine and cosmetic formulations aimed at reducing age-related body odor.

Neurotoxicity Studies

This compound and its derivative, 4-hydroxy-2-nonenal (4-HNE), have been studied for their neurotoxic effects. Elevated levels of 4-HNE are linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modify proteins and induce cellular stress . Understanding these mechanisms can aid in developing therapeutic strategies against oxidative stress-related conditions.

Gas-Phase Biosensors

Recent advancements include the development of biosensors capable of detecting this compound concentrations in the gas phase. These sensors utilize NAD(P)-dependent enzymes to quantify trans-2-nonenal vapor, demonstrating sensitivity in detecting low concentrations (0.4-7.5 ppm) . Such technology could be pivotal for real-time monitoring of aging-related odors in clinical or environmental settings.

Detection of Lipid Peroxidation Products

In food safety, this compound is recognized as a marker for lipid oxidation in cooking oils. The presence of this compound indicates potential spoilage or degradation of food products, which can lead to adverse health effects when consumed . Monitoring levels of this compound can serve as an indicator for food quality and safety.

| Application Area | Description | Potential Impact |

|---|---|---|

| Health Sciences | Biomarker for aging; neurotoxicity studies | Improved understanding of aging; potential therapies for neurodegenerative diseases |

| Environmental Monitoring | Gas-phase biosensors for detection | Real-time tracking of metabolic changes |

| Food Safety | Detection of lipid peroxidation | Enhanced food quality control |

Aging and Body Odor

A study conducted on individuals aged between 26 and 75 demonstrated that this compound was exclusively found in subjects aged 40 and older, correlating with increased levels of omega-7 fatty acids . This relationship underscores the biochemical pathways leading to changes in body odor with age.

Neurotoxicity Mechanisms

Research involving cell culture models has shown that exposure to 4-HNE can lead to significant cellular damage, thereby implicating it in the pathogenesis of neurodegenerative diseases . These findings highlight the need for further investigation into antioxidants that may mitigate such effects.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting and quantifying 2-Nonenal in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used due to their sensitivity and specificity for volatile organic compounds like this compound. Key steps include sample derivatization (e.g., using BSTFA or PFBHA) to enhance volatility and stability, followed by validation via spike-recovery experiments and calibration curves. Ensure internal standards (e.g., deuterated analogs) are incorporated to control for matrix effects .

Q. How can researchers synthesize high-purity this compound for experimental use?

- Methodological Answer : this compound can be synthesized via the oxidation of 1-nonene using ozonolysis or controlled photooxidation. Post-synthesis, purify the compound using fractional distillation or preparative GC, and validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Storage under inert gas (e.g., argon) at -80°C prevents degradation .

Q. What are the key considerations in designing longitudinal studies to assess this compound accumulation in aging models?

- Methodological Answer : Define sampling intervals based on the biological half-life of this compound and the aging rate of the model organism (e.g., C. elegans or murine models). Standardize storage conditions (e.g., -80°C with antioxidants) to prevent artifact formation. Include control groups to account for environmental confounders, and use tandem mass spectrometry for consistent quantification .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic pathways of this compound-induced cellular oxidative stress?

- Methodological Answer : Combine in vitro assays (e.g., ROS detection via DCFH-DA fluorescence) with genetic knockdown models (e.g., siRNA targeting Nrf2 or NF-κB pathways). Use redox proteomics to identify protein adducts formed by this compound. Validate findings via comparative dose-response studies and inhibitor assays (e.g., NAC for ROS scavenging) .

Q. How should conflicting data on this compound's volatility under varying environmental conditions be reconciled?

- Methodological Answer : Conduct controlled replication studies with standardized humidity, temperature, and airflow parameters. Apply multivariate statistical analysis (e.g., ANOVA with Tukey post-hoc tests) to identify confounding variables. Perform meta-analyses of published datasets to assess heterogeneity and publication bias .

Q. What computational approaches are effective in modeling this compound's interaction with olfactory receptors?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like OR7D4. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference results with in vitro calcium imaging or electrophysiological assays .

Q. How can researchers address discrepancies in this compound's reported thresholds for human olfactory detection?

- Methodological Answer : Implement psychophysical testing (e.g., triangle tests) with standardized odor delivery systems. Control for demographic variables (e.g., age, genetic polymorphisms in olfactory receptors) and use probabilistic models (e.g., logistic regression) to quantify detection thresholds. Replicate studies across diverse cohorts to generalize findings .

Q. Methodological Guidance for Data Analysis

Q. What statistical frameworks are suitable for analyzing time-series data on this compound emission rates?

- Answer : Apply time-series regression (e.g., ARIMA models) to account for autocorrelation and seasonal trends. For non-linear dynamics, use machine learning approaches (e.g., random forests) to identify predictors. Report uncertainties via Monte Carlo simulations or bootstrapping .

Q. How can researchers optimize experimental parameters for studying this compound stability in aqueous solutions?

- Answer : Use response surface methodology (RSM) to model interactions between pH, temperature, and ionic strength. Validate models with accelerated stability testing (e.g., Arrhenius kinetics) and quantify degradation products via LC-MS/MS. Include stability-indicating assays (e.g., forced degradation under UV/heat) .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-related research?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and code in repositories like Zenodo or GitHub. Document experimental conditions (e.g., humidity, instrument calibration) using electronic lab notebooks. Participate in inter-laboratory comparisons to validate methods .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties of Selected Aldehydes

| Compound | Formula | Molecular Weight | Double Bond Position | CAS Number | Odor Threshold (µg/L) |

|---|---|---|---|---|---|

| 2-Nonenal | C₉H₁₆O | 140.22 | 2 (E) | 18829-56-6 | 0.08 |

| Nonanal | C₉H₁₈O | 142.24 | None | 124-19-6 | 1.10 |

| Hexanal | C₆H₁₂O | 100.16 | None | 66-25-1 | 4.50 |

| (E,E)-2,4-Nonadienal | C₉H₁₄O | 138.21 | 2 and 4 | 5910-87-2 | 0.05 |

Key Differences :

- Chain Length and Unsaturation: this compound’s α,β-unsaturation distinguishes it from saturated aldehydes like nonanal and hexanal, lowering its odor threshold and increasing reactivity .

- Degradation Pathways: this compound degrades into hexanal, heptanal, and octanal under thermal stress, linking it to shorter-chain aldehydes in food systems .

Functional Roles in Aroma

Table 2: Odor Activity Values (OAVs) in Rice Aroma

| Compound | Relative OAV Contribution (%) | Aroma Description |

|---|---|---|

| This compound | ~20% | Fatty, green |

| Hexanal | ~25% | Grassy, sharp |

| (E,E)-2,4-Nonadienal | ~15% | Deep-fried, oily |

| Nonanal | ~10% | Citrus, soapy |

- This compound is pivotal in basmati and jasmine rice, contributing a "fresh" note, whereas hexanal dominates in nonaromatic rice .

- (E,E)-2,4-Nonadienal, with a lower odor threshold, imparts a fried aroma but is less stable than this compound .

Table 3: Cytotoxic Effects on Human Keratinocytes

| Compound | Viability Reduction (%) | Apoptosis Promotion |

|---|---|---|

| This compound | 60% | Yes |

| Nonanal | 20% | No |

| Hexanal | 30% | No |

- This compound exhibits potent cytotoxicity, reducing keratinocyte viability by 60% at 10 µM, unlike nonanal and hexanal .

- Industrial Applications: this compound is targeted in gas-phase biosensors for aging-related odor monitoring, whereas hexanal and nonanal are monitored in food spoilage .

Chromatographic Behavior

Table 4: Gas Chromatography Retention Indices (RI)

| Column Type | Temperature Program (°C) | RI (Kovats) |

|---|---|---|

| DB-5 | 50–250 (5°C/min) | 1,152 |

| HP-INNOWax | 40–240 (4°C/min) | 1,298 |

| Carbowax 20M | 60–220 (3°C/min) | 1,310 |

- This compound elutes later than hexanal (RI: 800–850) but earlier than (E,E)-2,4-nonadienal (RI: 1,450) due to polarity differences .

Properties

IUPAC Name |

(E)-non-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047086 | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma | |

| Record name | 2-Nonenal, (E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-56-6, 2463-53-8 | |

| Record name | (E)-2-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VEO649985 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.